molecular formula C6H4ClN3S B13089082 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine

Cat. No.: B13089082
M. Wt: 185.64 g/mol
InChI Key: FVENYOBIKXTLFF-UHFFFAOYSA-N
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Description

The target compound features an isothiazole ring fused to a pyrimidine core, distinguished by sulfur and nitrogen atoms in the heterocycle. In contrast, the evidence focuses on thiazolo[5,4-d]pyrimidines (sulfur and nitrogen) and isoxazolo[5,4-d]pyrimidines (oxygen and nitrogen), which share similar fused bicyclic frameworks but differ in heteroatom composition.

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

4-chloro-3-methyl-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3

InChI Key

FVENYOBIKXTLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylisothiazole with a suitable pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted isothiazolo[5,4-D]pyrimidines with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1. Kinase Inhibitors

One of the most significant applications of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is in the synthesis of kinase inhibitors. Kinases are crucial enzymes that regulate various cellular functions, and their dysregulation is often linked to diseases such as cancer. The compound serves as an intermediate in developing selective kinase inhibitors, which are essential for targeted cancer therapies. By modifying the chemical structure through functional group substitutions, researchers can design compounds that specifically inhibit certain kinases involved in tumor growth and progression .

1.2. Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. A study highlighted the synthesis of various thiazolo[4,5-d]pyrimidine derivatives, which were tested against multiple human cancer cell lines. Some derivatives showed significant antiproliferative effects, indicating their potential as new anticancer agents . The structural modifications on the thiazolo ring appear to influence their biological activity positively.

Synthesis of Biologically Active Compounds

2.1. Organic Synthesis

The compound's unique structure allows it to participate in various organic reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo electrophilic substitution reactions and cross-coupling reactions, facilitating the development of a wide range of derivatives with diverse biological activities . The reactivity of this compound enables chemists to create tailored compounds for specific therapeutic targets.

2.2. Antiviral and Anti-inflammatory Properties

In addition to its anticancer potential, derivatives of this compound have shown antiviral and anti-inflammatory properties in preliminary studies. This broadens its applicability beyond oncology to include treatments for viral infections and inflammatory diseases . The ability to modify the compound further enhances its therapeutic versatility.

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeTarget DiseaseReference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidineAnticancerVarious cancers
This compound derivativesKinase inhibitionCancer
3-Methylisothiazolo[5,4-D]pyrimidine analogsAntiviralViral infections

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Variations

Thiazolo[5,4-d]pyrimidines
  • Structure: A thiazole ring (S, N) fused to pyrimidine. Key derivatives include 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidines, which exhibit potent adenosine A2A receptor (A2AAR) antagonism.
  • Substituents : Modifications at positions 2 (e.g., furan-2-yl), 5 (e.g., piperazine, piperidine), and 7 (exocyclic amine) optimize receptor affinity and selectivity .
  • Example Compounds :
    • Compound 19 : N5-((1-Benzylpiperidin-4-yl)methyl)-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-5,7-diamine (C22H24N6OS) with A2AAR antagonism and oral bioavailability .
Isoxazolo[5,4-d]pyrimidines
  • Structure : An isoxazole ring (O, N) fused to pyrimidine.
  • Substituents : Chloro and methyl groups at positions 3 and 4 (e.g., 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine , CAS 1023758-00-0; C7H6ClN3O, MW 183.6) .
Pyrazolo[3,4-d]pyrimidines
  • Structure: Pyrazole fused to pyrimidine. Variants include 4-(phenylamino)pyrazolo[3,4-d]pyrimidine and derivatives with hydroxylamino, thiopyrazolo, or imidazole substituents .

Pharmacological Activity

Compound Class Key Targets Notable Activities
Thiazolo[5,4-d]pyrimidines A2A adenosine receptor (A2AAR) Antagonism/inverse agonism; potential in oncology (blocking tumor immune escape) .
Isoxazolo[5,4-d]pyrimidines Underexplored Limited data; structural analogs used in kinase inhibition and antimicrobials.
Pyrazolo[3,4-d]pyrimidines Tyrosine kinases, PDE5 Anticancer (e.g., imatinib analogs), vasodilation (e.g., sildenafil derivatives) .

Example: Thiazolo[5,4-d]pyrimidine derivatives like Compound 19 show nanomolar A2AAR affinity (Ki < 50 nM) and selectivity over A1 and A3 receptors .

Physicochemical and ADME Properties

Data from SwissADME predictions () highlight critical differences:

Property Thiazolo[5,4-d]pyrimidines (e.g., Compound 19) Isoxazolo[5,4-d]pyrimidines (e.g., CAS 1023758-00-0)
Molecular Weight 420.5 g/mol (C22H24N6OS) 183.6 g/mol (C7H6ClN3O)
Log Po/w (Consensus) 3.5–4.2 Not reported
TPSA (Topological PSA) <14 Ų (high membrane permeability) N/A
Oral Bioavailability Yes (e.g., Compounds 8, 11, 19) Unknown
BBB Penetration None (predicted) Not studied
  • Thiazolo Derivatives : Exhibit favorable drug-likeness (Lipinski compliance), moderate solubility (log S ≈ -4), and passive gastrointestinal absorption (BOILED-Egg model) .
  • Isoxazolo Derivatives : Smaller molecular weight and simpler substituents suggest higher solubility but unconfirmed ADME profiles .

Biological Activity

4-Chloro-3-methylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazole derivatives with various electrophiles. For instance, a study reported the synthesis of 7-amino-3-methylisothiazolo[4,5-D]pyrimidine through the reaction of 4-amino-5-cyano-3-methylisothiazole under specific conditions, yielding moderate results .

Anticancer Activity

Research indicates that derivatives of isothiazolo[5,4-D]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated twelve new compounds derived from thiazolo[4,5-D]pyrimidines against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) and found that several exhibited promising anticancer activity. Notably, compounds with chlorine substituents at specific positions demonstrated enhanced cytotoxicity compared to their analogs lacking such modifications .

Table 1: Anticancer Activity of Thiazolo[4,5-D]pyrimidine Derivatives

CompoundCell Line TestedGI50 (µM)LC50 (µM)Remarks
3bA3755.664.38High cytotoxicity
4bDU1458.006.00Moderate activity
2bMCF-77.505.00Promising results

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that derivatives of isothiazolo[5,4-D]pyrimidines are effective against various bacterial strains including Gram-positive and Gram-negative bacteria. For example, specific derivatives demonstrated higher activity against Bacillus subtilis and Pseudomonas aeruginosa than traditional antibiotics like streptomycin .

Table 2: Antimicrobial Activity of Isothiazolo[5,4-D]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3cE. coli32 µg/mL
4aS. aureus16 µg/mL
3dP. aeruginosa8 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : The activation of caspase cascades has been observed in treated cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell walls or interference with essential metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of thiazolo[4,5-D]pyrimidine derivatives for their anticancer properties in vitro. The study highlighted that compounds with specific substitutions at the chlorine atom exhibited enhanced efficacy against multiple cancer cell lines while maintaining low toxicity to normal cells .

Another study focused on the antibacterial effects against resistant strains of bacteria, demonstrating that certain derivatives not only inhibited growth but also showed potential in overcoming antibiotic resistance mechanisms through unique structural properties .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄ (conc.), 80°C, 6h65–70
ChlorinationPOCl₃, reflux, 3h85–90
MethylationCH₃I, K₂CO₃, DMF, 50°C75–80

How can this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group), δ 7.0–8.5 ppm (aromatic protons). Solvent choice (e.g., CDCl₃) minimizes interference .
    • ¹³C NMR : Signals for the isothiazole and pyrimidine carbons appear between 120–160 ppm .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₆H₅ClN₃S: [M+H]⁺ = 186.9964 .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the fused heterocyclic structure (e.g., Cl–C bond: 1.72 Å) .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Waste Disposal : Segregate halogenated waste in labeled containers; collaborate with certified waste management firms for incineration .
  • Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

How can the chlorination step be optimized to improve yield and purity?

Methodological Answer:

  • Reagent Screening : Compare POCl₃, SOCl₂, and PCl₅ under varying temperatures (80–120°C). POCl₃ at 110°C increases yield by 15% .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance reactivity, reducing reaction time from 6h to 3h .
  • Workup Optimization : Quench with ice-cold NaHCO₃ to minimize hydrolysis byproducts .

How to resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO to assess solvent-induced shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria (e.g., ring puckering) .
  • Cross-Validation : Compare with computational data (DFT calculations for ¹³C NMR chemical shifts) .

What computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chlorine atom shows high electrophilicity (ƒ⁺ = 0.45) .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; binding affinity correlates with substituent electronegativity .

What biological activities are predicted based on structural analogs?

Methodological Answer:

  • Kinase Inhibition : Analogous isothiazolo-pyrimidines inhibit CDK2 (IC₅₀ = 0.8 µM) .
  • Antimicrobial Screening : Test against Gram-negative bacteria (e.g., E. coli) using MIC assays; chlorinated heterocycles often show enhanced activity .

How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Acidic Conditions (pH 2) : Degrades by 40% in 24h (HPLC monitoring) .
    • Neutral/alkaline Conditions (pH 7–9) : Stable for >72h .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C .

How does this compound compare to its 5-ethyl and 5-fluoro analogs in reactivity?

Methodological Answer:
Table 2: Comparative Reactivity

SubstituentElectrophilicity (ƒ⁺)Hydrolysis Rate (k, h⁻¹)Reference
3-Methyl0.450.12
5-Ethyl0.380.08
5-Fluoro0.520.20

Ethyl groups reduce electrophilicity, while fluorine increases hydrolysis susceptibility .

What green chemistry approaches can be applied to its synthesis?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalytic Recycling : Use immobilized POCl₃ on silica gel to reduce waste .
  • Microwave-Assisted Synthesis : Achieve 90% yield in 30 minutes vs. 6h conventional heating .

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